molecular formula C14H18N2O2 B1274425 2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid CAS No. 892241-05-3

2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid

Cat. No. B1274425
M. Wt: 246.3 g/mol
InChI Key: XXBJTNCYZOPXBL-UHFFFAOYSA-N
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Description

2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid is a compound that can be associated with benzimidazole derivatives. Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole. The compound is not directly studied in the provided papers, but its structure can be inferred to be similar to the benzimidazole derivatives that are discussed. These derivatives are known for their potential biological activity and their ability to bind to various metals, forming complexes with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole ring followed by the introduction of various substituents. In the context of the provided papers, organometallic tin compounds derived from 2-benzimidazole propionic acid were synthesized by reacting 2-benzimidazole propionic acid with different tin reagents . This suggests that similar methods could potentially be applied to synthesize the compound , by starting with a suitable benzimidazole precursor and introducing the isobutyl group and propanoic acid moiety through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole ring and various substituents that can influence the overall conformation and reactivity of the molecule. In the case of the co-crystal involving 2-aminobenzimidazole, computational studies were carried out to understand the structures involved in the formation of the co-crystal . This indicates that computational methods can be a valuable tool in analyzing the molecular structure of benzimidazole derivatives, including the compound of interest.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions, often facilitated by their ability to coordinate with metals. The organometallic tin compounds derived from 2-benzimidazole propionic acid demonstrate this, as they were able to form complexes with different Lewis bases . The reactivity of these compounds can be influenced by the nature of the substituents and the metal involved in the coordination.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be quite diverse, depending on their molecular structure. The study of 1H and 13C NMR spectroscopy of benzimidazole-amino derivatives of propenoic acid revealed the presence of tautomerism, E-Z isomerism, and the possibility of intramolecular hydrogen bonding . These properties are crucial for understanding the behavior of these compounds in different environments and can affect their stability, solubility, and overall reactivity.

Scientific Research Applications

Novel Synthesis Methods

  • A study by Ghandi, Zarezadeh, and Taheri (2011) describes the synthesis of benzimidazole-fused 1,4-diazepine-5-ones via a one-pot reaction involving 3-(2-Formyl-1 H -benzimidazol-1-yl)propanoic acid, amines, and alkyl isocyanides (Ghandi, Zarezadeh, & Taheri, 2011).
  • Alcalde et al. (1992) developed a method for synthesizing 2-substituted benzimidazoles using polyphosphoric acid, offering an efficient approach for creating derivatives (Alcalde, Dinarés, Pérez-García, & Roca, 1992).

Antimicrobial and Antifungal Activities

  • Güneş and Cosar (1992) synthesized 1H-benzimidazole-2-propanoic acid derivatives and evaluated their antibacterial and antifungal activities, finding some derivatives effective against various microbes (Güneş & Cosar, 1992).
  • Fahmy, El-masry, and Abdelwahed (2001) created benzimidazole heterocycles that showed significant antimicrobial activity against various bacteria and yeast (Fahmy, El-masry, & Abdelwahed, 2001).

Anti-Cancer and Anti-Proliferative Effects

  • Li et al. (2017) designed conjugates of 18β-glycyrrhetinic acid derivatives with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid, exhibiting improved Pin1 inhibitory activity and anti-proliferative effects against prostate cancer cells (Li et al., 2017).

Corrosion Inhibition

  • Ammal, Prasad, and Joseph (2018) investigated the anticorrosion properties of benzimidazole derivatives, demonstrating their effectiveness in protecting mild steel in acidic environments (Ammal, Prasad, & Joseph, 2018).

Physicochemical and Structural Studies

Organometallic Applications

  • Camacho-Camacho et al. (2013) described the synthesis of organometallic tin compounds derived from 2-benzimidazole propionic acid, highlighting their structural complexity and potential applications (Camacho-Camacho et al., 2013).

properties

IUPAC Name

2-[2-(2-methylpropyl)benzimidazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(2)8-13-15-11-6-4-5-7-12(11)16(13)10(3)14(17)18/h4-7,9-10H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBJTNCYZOPXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397785
Record name 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid

CAS RN

892241-05-3
Record name 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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